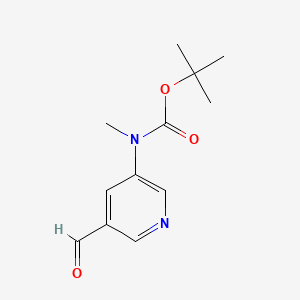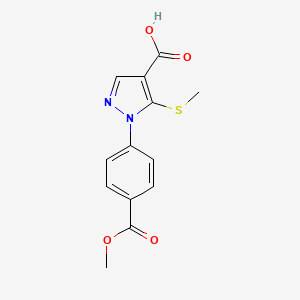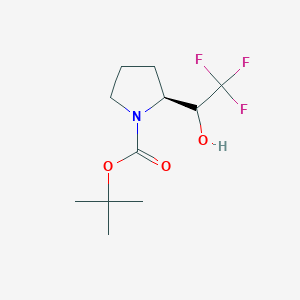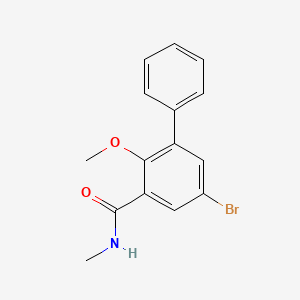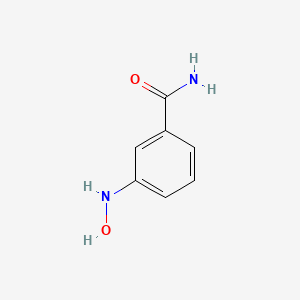
2,6,10-Trimethylhexadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10-Trimethylhexadecane is an organic compound with the molecular formula C19H40. It is a branched alkane, specifically a trimethyl-substituted hexadecane. This compound is known for its unique structure, which includes three methyl groups attached to the hexadecane chain at positions 2, 6, and 10. It is often used in various industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylhexadecane can be achieved through several methods. One common approach involves the alkylation of hexadecane with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure the proper substitution of methyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include the hydrogenation of precursor compounds followed by selective methylation. The reaction conditions are carefully controlled to maximize yield and purity, with temperature, pressure, and catalyst concentration being key parameters.
化学反応の分析
Types of Reactions
2,6,10-Trimethylhexadecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common. These reactions often require light or heat to proceed.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid
Reducing Agents: Hydrogen gas, palladium or platinum catalysts
Halogenating Agents: Chlorine, bromine
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated alkanes
科学的研究の応用
2,6,10-Trimethylhexadecane has several applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: The compound is studied for its potential effects on biological membranes and its role in lipid metabolism.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases and its interactions with pharmaceutical compounds.
Industry: It is used as a solvent, lubricant, and in the formulation of specialty chemicals.
作用機序
The mechanism of action of 2,6,10-Trimethylhexadecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with non-polar regions of proteins and other biomolecules, potentially influencing their function and stability.
類似化合物との比較
Similar Compounds
Hexadecane: A straight-chain alkane with the formula C16H34.
2,6-Dimethylhexadecane: A branched alkane with two methyl groups at positions 2 and 6.
2,6,10-Trimethyldodecane: A shorter chain alkane with three methyl groups at positions 2, 6, and 10.
Uniqueness
2,6,10-Trimethylhexadecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its higher molecular weight and branching contribute to its stability and lower reactivity compared to straight-chain alkanes. This makes it particularly useful in applications requiring non-reactive and stable compounds.
特性
CAS番号 |
55000-52-7 |
|---|---|
分子式 |
C19H40 |
分子量 |
268.5 g/mol |
IUPAC名 |
2,6,10-trimethylhexadecane |
InChI |
InChI=1S/C19H40/c1-6-7-8-9-13-18(4)15-11-16-19(5)14-10-12-17(2)3/h17-19H,6-16H2,1-5H3 |
InChIキー |
MHLZUZMLIFKALI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)CCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol](/img/structure/B13941982.png)
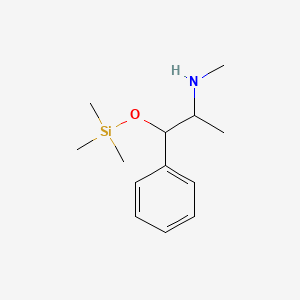
![tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate](/img/structure/B13942003.png)
![2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid](/img/structure/B13942010.png)
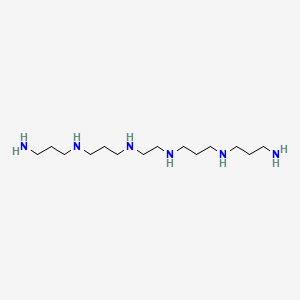
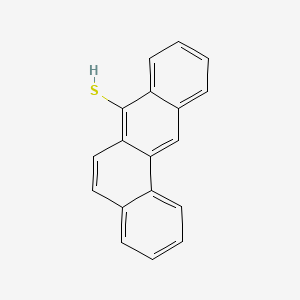
![1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13942031.png)
